Rebaudioside C -

Rebaudioside C

Catalog Number: EVT-8188992
CAS Number:
Molecular Formula: C44H70O22
Molecular Weight: 951.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rebaudioside C is extracted from Stevia rebaudiana, a plant native to South America. This plant has been utilized for centuries for its sweet leaves. The classification of Rebaudioside C falls under the category of glycosides, specifically steviol glycosides, which are compounds formed from the sugar moiety and steviol aglycone.

Synthesis Analysis

The synthesis of Rebaudioside C can be achieved through various methods, including extraction from natural sources and enzymatic or chemical synthesis. A notable method involves the purification process that separates Rebaudioside C from other steviol glycosides such as Rebaudioside A and Stevioside.

Purification Process

  1. Extraction: Leaves of Stevia rebaudiana are harvested and subjected to solvent extraction.
  2. Crystallization: The extract is treated with high-purity Rebaudioside A to promote crystallization. This step helps in isolating Rebaudioside C with a purity greater than 60% on a dry basis.
  3. Chromatographic Techniques: Further purification can be achieved using chromatographic systems to enhance the purity levels, often exceeding 95% .
Molecular Structure Analysis

The molecular formula of Rebaudioside C is C44H70O22C_{44}H_{70}O_{22} with a molecular weight of approximately 951.01 g/mol . Its structure consists of:

Structural Characteristics

  • Functional Groups: The compound contains multiple hydroxyl groups due to its glycosidic nature, which contributes to its sweetness.
  • Stereochemistry: The specific stereochemistry at various carbon centers influences its sweetness profile and solubility characteristics.
Chemical Reactions Analysis

Rebaudioside C participates in several chemical reactions, particularly in glycosylation processes where it acts as a donor substrate.

Key Reactions

  1. Glycosylation: Enzymatic transglycosylation reactions can modify Rebaudioside C using engineered glycosynthases, allowing the formation of new steviol glycosides .
  2. Fragmentation Patterns: Mass spectrometry studies reveal that during fragmentation, sugars linked at specific positions (C-19 and C-13) are cleaved sequentially, providing insights into its structural integrity .
Mechanism of Action

The sweetness of Rebaudioside C arises from its interaction with taste receptors on the human tongue. It binds to the sweet taste receptors (T1R2/T1R3), activating them and sending signals to the brain that are interpreted as sweetness.

Data on Mechanism

  • Sweetness Potency: Studies have shown that Rebaudioside C exhibits a sweetness potency significantly higher than sucrose, making it an attractive alternative sweetener .
  • Binding Affinity: Its structural features enhance binding affinity to sweet receptors, contributing to its intense sweetness profile.
Physical and Chemical Properties Analysis

Rebaudioside C possesses several notable physical and chemical properties:

  • Appearance: Typically appears as white crystalline powder .
  • Solubility: Soluble in water and various organic solvents depending on concentration and temperature.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Purity Levels: Commercial preparations often report purity levels above 90%, crucial for ensuring consistent sweetness in applications .
  • Melting Point: Specific melting points may vary based on purity but typically fall within established ranges for steviol glycosides.
Applications

Rebaudioside C has diverse applications across various industries:

  1. Food Industry: Used as a non-caloric sweetener in beverages, desserts, and other food products due to its high sweetness potency.
  2. Pharmaceuticals: Potential use in formulations requiring sweetening agents without caloric content.
  3. Cosmetics and Personal Care: Incorporated into products for flavoring or masking undesirable tastes.

Future Prospects

Research continues into modifying Rebaudioside C through enzymatic processes to create novel sweeteners with tailored sensory profiles for enhanced consumer acceptance .

Biosynthesis and Natural Occurrence of Rebaudioside C

Biogenetic Pathways of Steviol Glycosides in Stevia rebaudiana

Rebaudioside C (Reb C) is a diterpenoid steviol glycoside synthesized within the specialized metabolic pathways of Stevia rebaudiana Bertoni. Its biosynthesis originates from fundamental photosynthetic precursors via the methylerythritol 4-phosphate (MEP) pathway localized within plastids. This pathway converts pyruvate and glyceraldehyde 3-phosphate into the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Sequential condensation reactions lead to the formation of geranylgeranyl diphosphate (GGPP), the universal diterpenoid precursor [1] [6].

GGPP undergoes cyclization catalyzed by ent-copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate. This intermediate is then converted to ent-kaurene by ent-kaurene synthase (KS). ent-Kaurene exits the plastid and enters the endoplasmic reticulum, where it is oxidized by the cytochrome P450 monooxygenase ent-kaurene oxidase (KO) to ent-kaurenoic acid (EKA). At this critical branch point, the pathway diverges from gibberellin biosynthesis. The key enzyme kaurenoic acid 13-hydroxylase (KAH), another cytochrome P450, hydroxylates EKA at the C-13 position to yield steviol, the aglycone core of all steviol glycosides [1] [6].

The subsequent glycosylation of steviol occurs in the cytosol, mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the carboxyl group at C-19 and the hydroxyl group at C-13 of steviol. The initial glycosylation typically occurs at the C-13 hydroxyl, forming steviolmonoside, followed by glycosylation at C-19 to produce steviolbioside. Further glycosylation steps lead to the formation of major glycosides like stevioside (glucose added to C-13 of steviolbioside by UGT74G1) and rebaudioside A (Reb A) (additional glucose added to the C-13 glucose of stevioside by UGT76G1). Reb C biosynthesis branches from Reb A. UGT76G1 catalyzes the addition of a β-1,6-linked glucose to the glucose residue attached to the C-19 carboxyl group of Reb A, resulting in the characteristic trisaccharide at C-19 and a disaccharide at C-13 (2 glucose units) that defines Reb C [1] [6] [9]. This step is competitive with the formation of Reb D and Reb M from Reb A, contributing to Reb C's typically lower abundance.

Table 1: Key Enzymes in the Steviol Glycoside Biosynthetic Pathway Leading to Rebaudioside C

EnzymeGene SymbolLocalizationReaction CatalyzedPrimary Product
ent-Copalyl Diphosphate SynthaseCPSPlastidCyclization of GGPP → ent-Copalyl Diphosphateent-Copalyl Diphosphate
ent-Kaurene SynthaseKSPlastidCyclization/Ionization of ent-Copalyl Diphosphate → ent-Kaureneent-Kaurene
ent-Kaurene OxidaseKOEndoplasmic ReticulumOxidation of ent-Kaurene → ent-Kaurenoic Acid (EKA)ent-Kaurenoic Acid (EKA)
Kaurenoic Acid 13-HydroxylaseKAHEndoplasmic ReticulumHydroxylation of EKA at C-13 → SteviolSteviol
UDP-glucosyltransferase 85C2UGT85C2CytosolGlycosylation of Steviol at C-13 → SteviolmonosideSteviolmonoside
UDP-glucosyltransferase 74G1UGT74G1CytosolGlycosylation of Steviolbioside at C-13 → SteviosideStevioside
UDP-glucosyltransferase 76G1UGT76G1Cytosol1. Glycosylation of Stevioside at C-13 → Rebaudioside A 2. Glycosylation of Rebaudioside A at C-19 (β-1,6) → Rebaudioside CRebaudioside A / Rebaudioside C

Enzymatic Mechanisms Underlying Rebaudioside C Formation: UDP-Glucosyltransferases and Glycosylation Patterns

The formation of Reb C is critically dependent on the regioselectivity and substrate specificity of specific UDP-glucosyltransferases (UGTs), with UDP-glucosyltransferase 76G1 (UGT76G1) playing the central role. UGT76G1 exhibits a degree of promiscuity, capable of acting on multiple steviol glycoside substrates. Its action on the major glycoside rebaudioside A (Reb A) determines the pathway towards Reb C, Reb D, or Reb M [1] [3] [6].

UGT76G1 catalyzes the transfer of a glucose moiety from UDP-glucose to Reb A. Crucially, for Reb C formation, this transfer occurs specifically to the C-2 position of the outermost glucose within the 1,4-linked disaccharide attached to the C-19 carboxyl group of Reb A. This results in a β-1,6 glycosidic bond, forming a branched trisaccharide structure at the C-19 position (Glc(β1-2)-[Glc(β1-3)]Glc). The disaccharide at the C-13 hydroxyl (Glc(β1-2)Glc) remains unchanged from Reb A. This specific β-1,6 linkage at C-19 distinguishes Reb C from other derivatives like Reb D (which has an additional glucose at C-13) or Reb M (which has additional glucoses at both C-13 and C-19, but with different linkages) [3] [6] [8].

The catalytic efficiency of UGT76G1 towards Reb A leading to Reb C is generally lower compared to its efficiency in producing other glycosides like Reb D from Reb A. This inherent enzymatic preference is a primary factor contributing to the naturally lower abundance of Reb C in most Stevia rebaudiana genotypes compared to stevioside or Reb A. Furthermore, UGT76G1 competes with other UGTs for substrates like Reb A. For instance, UDP-glucosyltransferase 94E13 (UGT94E13) primarily acts on Reb D, but its presence and activity can indirectly influence the pool of Reb A available for UGT76G1 [3] [8]. The precise three-dimensional structure of the UGT76G1 active site, particularly residues involved in recognizing the acceptor substrate (Reb A) and positioning the glucose donor for β-1,6 linkage formation, governs this specificity. Minor variations in this enzyme's structure across stevia cultivars or accessions may contribute to observed differences in Reb C accumulation.

Table 2: Key Glycosyltransferases Involved in Modifying Rebaudioside A and Their Products Relevant to Rebaudioside C

GlycosyltransferasePrimary SubstrateGlycosylation Site on SubstrateLinkage FormedMain Product FormedRelationship to Reb C
UGT76G1Rebaudioside A (Reb A)Glucose at C-19 carboxyl (C-2 position of terminal glucose)β-1,6Rebaudioside C (Reb C)Directly synthesizes Reb C from Reb A
UGT76G1Rebaudioside A (Reb A)Glucose at C-13 hydroxyl (C-3 position of terminal glucose)β-1,2Rebaudioside D (Reb D)Competes for Reb A substrate
UGT94E13Rebaudioside D (Reb D)Glucose at C-13 hydroxyl (C-2 position of terminal glucose)β-1,2Rebaudioside M (Reb M)Consumes Reb D; indirectly influences Reb A pool available to UGT76G1
UGT91D / UGT94G1Stevioside / RubusosideVarious sitesVariousRebaudioside A (Reb A) / Dulcoside AProduces the Reb A precursor substrate for UGT76G1

The glycosylation pattern, specifically the β-1,6 linkage at the C-19 position, significantly influences the physicochemical properties of Reb C. Compared to Reb A, this additional glucose alters the molecule's hydrophilicity, molecular conformation, and its interaction with taste receptors. While Reb C is significantly sweeter than sucrose (estimated around 50-120 times), it often contributes more noticeably to the lingering bitterness and licorice-like aftertaste associated with some crude stevia extracts compared to highly glycosylated forms like Reb M or Reb D. This sensory profile is directly linked to the specific arrangement and type of sugar attachments [3] [6] [9].

Comparative Abundance of Rebaudioside C in Stevia Leaf Extracts: Ecological and Cultivation Influences

Rebaudioside C is consistently found at lower concentrations compared to stevioside and rebaudioside A in the leaves of Stevia rebaudiana. Typical reported levels range from trace amounts to approximately 1-2% of the dry leaf weight under standard cultivation conditions, whereas stevioside can constitute 5-10% and rebaudioside A 2-4% [1] [6] [9]. This lower abundance is intrinsically linked to the enzymatic mechanisms described previously, where UGT76G1 activity favors other products over Reb C from available substrates.

Significant genotypic variation exists in Reb C accumulation. Studies profiling stevia genotypes from diverse geographical origins grown under similar conditions reveal clear differences in their glycoside profiles. For instance:

  • Genotypes originating from Malaysia and Paraguay have been documented to possess some of the lowest concentrations of Reb C.
  • Genotypes from China and Australia often exhibit the highest relative levels of Reb C among the minor glycosides [9].This genetic predisposition is a key factor determining baseline Reb C production potential.

Environmental factors and cultivation practices profoundly modulate the overall steviol glycoside content and the relative proportions of individual glycosides, including Reb C:

  • Nitrogen Nutrition: Nitrogen (N) availability is a major regulator. Research demonstrates that N deficiency stress, while generally inhibiting overall plant growth and photosynthesis, leads to a significant increase in the concentration of several steviol glycosides, including Reb C. Transcriptome analyses under N deficiency show upregulation of genes related to "starch and sucrose metabolism" and "phenylpropanoid biosynthesis," suggesting a shift in carbon flux towards secondary metabolites like glycosides. Physiological studies confirm increases of over 80% in Reb C concentration under N-deficient conditions compared to N-sufficient controls, partly attributable to a "concentration effect" due to reduced biomass, but also to active metabolic re-direction [7].
  • Light Intensity and Photoperiod: Stevia rebaudiana is a short-day plant. Longer photoperiods generally favor vegetative growth and leaf biomass accumulation. While specific data on Reb C response is less abundant than for major glycosides, light quality and quantity influence the MEP pathway precursors and potentially the expression or activity of UGTs. High light intensity often correlates with increased total glycoside yield.
  • Soil Composition and Irrigation: Optimal soil drainage and balanced mineral nutrition (beyond nitrogen, including phosphorus, potassium, and micronutrients) are crucial for plant health and metabolite production. Water stress can induce stress responses that may impact secondary metabolite synthesis, though its specific effect on Reb C requires further study.
  • Plant Developmental Stage and Harvest Timing: The accumulation of steviol glycosides peaks around the flowering initiation stage. Harvesting leaves just before or during early flowering typically yields the highest total glycoside content, including Reb C. Delayed harvesting can lead to a decline in glycoside concentration [6] [9].
  • Post-Harvest Processing: Drying methods (air-drying, oven-drying, freeze-drying) and storage conditions can affect the stability of glycosides. While Reb C is relatively stable, minimizing degradation preserves its concentration in the final extract.

Table 3: Variation in Rebaudioside C Content in Stevia Genotypes from Different Geographical Origins

Genotype Geographical OriginTypical Reb C Range (% Dry Leaf Weight)Relative Abundance Among Minor GlycosidesNotes on Glycoside Profile
China0.5 - 1.5%HighOften shows higher Reb D alongside Reb C.
Australia0.4 - 1.4%HighMay have favorable Reb A / Stevioside ratio.
India0.3 - 1.0%ModerateVariable profiles reported.
Pakistan0.2 - 0.9%ModerateOften high in Stevioside.
Egypt0.1 - 0.7%Low-ModerateKnown for high total glycosides.
Nigeria0.1 - 0.6%Low-ModerateKnown for high total glycosides.
Poland0.1 - 0.6%Low-ModerateAdapted to cooler climates.
Morocco0.1 - 0.6%Low-ModerateKnown for high total glycosides.
MalaysiaTrace - 0.3%LowGenerally lower minor glycosides.
ParaguayTrace - 0.4%LowNative origin; diverse genotypes exist.

Properties

Product Name

Rebaudioside C

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O22

Molecular Weight

951.0 g/mol

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3

InChI Key

QSRAJVGDWKFOGU-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

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